![molecular formula C17H16N4O5S B2412328 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide CAS No. 301314-57-8](/img/structure/B2412328.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide
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Overview
Description
The compound “N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide” is a complex organic molecule. The 2,3-dihydro-1H-pyrazole ring in the compound is nearly planar and forms dihedral angles with the benzene and phenyl rings .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction was heated at 50 °C and stirred for 3 hours, yielding an orange solution .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .Chemical Reactions Analysis
The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction was heated at 50 °C and stirred for 3 hours .Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.35 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 106 Ų .Scientific Research Applications
- Computational studies, such as docking simulations and quantum parameter calculations, have provided insights into its binding interactions with target proteins or enzymes .
- Hirshfeld surface analysis and interaction energy calculations have revealed insights into its stability and packing arrangements .
Drug Design and Development
Supramolecular Chemistry
Metal Complexes for Diagnostics
Mechanism of Action
Target of Action
It was found that the compound was docked with ampicillin-ctx-m-15, suggesting potential antibacterial activity .
Mode of Action
The mode of action involves the compound binding to its target. The compound showed good binding interaction with the targeted amino acids of Ampicillin-CTX-M-15, with a binding score of -5.26 kcal/mol . This suggests that the compound may inhibit the function of the target protein, potentially leading to antibacterial effects.
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-12-16(17(22)20(19(12)2)13-7-4-3-5-8-13)18-27(25,26)15-10-6-9-14(11-15)21(23)24/h3-11,18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFWEZSOVJMTCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide |
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